molecular formula C21H28BrNO3 B13751730 Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate CAS No. 57876-22-9

Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate

Cat. No.: B13751730
CAS No.: 57876-22-9
M. Wt: 422.4 g/mol
InChI Key: TZSOXWMYOZPGBX-UHFFFAOYSA-M
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Description

Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate is a quaternary ammonium compound featuring a benzilate ester moiety. Its structure comprises a central ammonium nitrogen substituted with dimethyl, propyl, and 2-hydroxyethyl groups, with a benzilate (diphenylglycolate) counterion. This compound belongs to a class of ionic liquids and surfactants with applications in pharmaceuticals, corrosion inhibition, and materials science .

Properties

CAS No.

57876-22-9

Molecular Formula

C21H28BrNO3

Molecular Weight

422.4 g/mol

IUPAC Name

2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-propylazanium;bromide

InChI

InChI=1S/C21H28NO3.BrH/c1-4-15-22(2,3)16-17-25-20(23)21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,24H,4,15-17H2,1-3H3;1H/q+1;/p-1

InChI Key

TZSOXWMYOZPGBX-UHFFFAOYSA-M

Canonical SMILES

CCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate typically involves the reaction of dimethyl(2-hydroxyethyl)propylammonium bromide with benzilic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include N-bromosuccinimide (NBS) and diethyl phosphite .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate involves its interaction with specific molecular targets. The compound can bind to cellular membranes, altering their permeability and affecting cellular processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Findings :

  • Longer alkyl chains (e.g., C16) enhance corrosion inhibition efficiency due to increased hydrophobicity and micelle stability .
  • The presence of aromatic groups (e.g., benzothiazol) improves adsorption on metal surfaces, as seen in N,N-bis(2-hydroxyethyl)-N-dodecylbenzo[d]thiazol-2-amonium bromide (94.35% efficiency) .
  • Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate, with a shorter propyl chain, may prioritize solubility over surfactant efficacy, making it suitable for pharmaceutical formulations .

Pharmaceutical Analogs

Benactyzine methobromide () and 3-quinuclidinyl benzilate (BZ, ) are pharmacologically active benzilate esters:

Compound Name Structure Application Mechanism
Benactyzine methobromide Diethyl/methyl/hydroxyethyl groups Antispasmodic, anticholinergic Muscarinic receptor antagonism
3-Quinuclidinyl benzilate (BZ) Tricyclic quinuclidine core Incapacitating agent Central nervous system disruption
This compound Propyl/dimethyl/hydroxyethyl groups Theoretical applications Potential peripheral anticholinergic activity

Key Findings :

  • Benactyzine methobromide’s antispasmodic action arises from its quaternary ammonium structure, which limits blood-brain barrier penetration, reducing central toxicity .
  • BZ, despite its benzilate moiety, differs significantly in structure and acts centrally due to its lipophilic tricyclic core .
  • The target compound’s propyl group may balance solubility and bioavailability, making it a candidate for peripheral anticholinergic drugs .

Materials Science and Ionic Liquids

In perovskite synthesis (), quaternary ammonium salts like propylammonium bromide (PABr) templatize crystal structures.

Compound Name Role in Materials Science Key Property
Propylammonium bromide (PABr) Perovskite templating agent Bandgap modulation
Phenethylammonium bromide (PEABr) Enhances blue perovskite LED efficiency Phase stabilization
This compound Potential ionic liquid High thermal stability

Key Findings :

  • Ammonium groups with hydroxyethyl substituents improve solubility in polar solvents (e.g., DMSO), critical for perovskite processing .
  • The benzilate moiety’s aromaticity could enhance charge transport in optoelectronic applications, though this remains speculative without direct data .

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